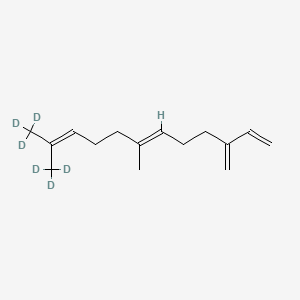![molecular formula C35H36I2N4O B12372869 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide is a complex organic compound that features a combination of indole and morpholine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction, often using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pyridoindole Structure: The pyridoindole structure is synthesized through a series of condensation reactions involving the indole derivative and a pyridine derivative.
Coupling with Morpholine: The final step involves the coupling of the pyridoindole structure with morpholine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridoindole moieties.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the iodo and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridoindole moieties.
Reduction: Reduced derivatives with ethyl groups replacing ethenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the iodo or morpholine groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its complex structure and reactivity.
Material Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its unique optical properties.
Enzyme Inhibition: It can act as an inhibitor for various enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Antiviral Agents: It can be used in the development of antiviral drugs due to its ability to inhibit viral replication.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds due to its complex structure and reactivity.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inhibiting cell proliferation.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[3-[(E)-2-(7-bromo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;bromide
- 4-[2-[3-[(E)-2-(7-chloro-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;chloride
Uniqueness
- Iodo Group : The presence of the iodo group in 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide enhances its reactivity and potential applications in medicinal chemistry.
- Fluorescence : The compound’s strong fluorescence makes it particularly useful in biological imaging compared to its bromo and chloro analogs.
Propriétés
Formule moléculaire |
C35H36I2N4O |
|---|---|
Poids moléculaire |
782.5 g/mol |
Nom IUPAC |
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide |
InChI |
InChI=1S/C35H36IN4O.HI/c1-23-34-29(28-7-5-6-8-30(28)40(34)16-15-39-17-19-41-20-18-39)22-26(37-23)11-14-32-35(2,3)33-27-12-10-25(36)21-24(27)9-13-31(33)38(32)4;/h5-14,21-22H,15-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JKSQTJNIRGPJFY-UHFFFAOYSA-M |
SMILES isomérique |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)/C=C/C5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
SMILES canonique |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)C=CC5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

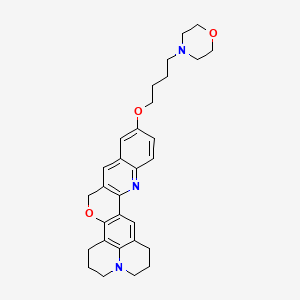
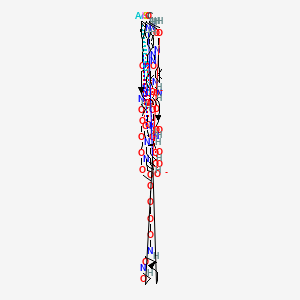
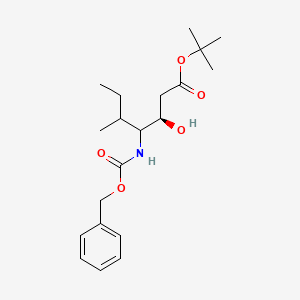
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
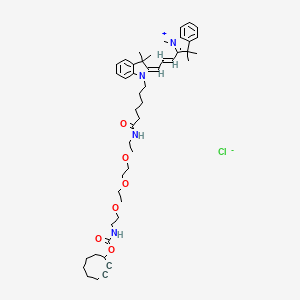
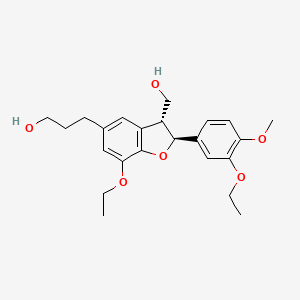

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)

